N-[4-(cyanoacetyl)phenyl]acetamide
Description
Conceptual Framework of N-Substituted Cyanoacetamides as Versatile Synthons
N-substituted cyanoacetamides, such as N-[4-(cyanoacetyl)phenyl]acetamide, are particularly powerful synthons due to their unique combination of functional groups. tubitak.gov.tr These molecules possess both electrophilic and nucleophilic centers, allowing them to participate in a wide variety of chemical reactions. researchgate.net
The core reactivity of these scaffolds can be broken down as follows:
Active Methylene (B1212753) Group: The CH2 group situated between the cyano and carbonyl groups is highly acidic. This allows for easy deprotonation to form a stabilized carbanion, which can then act as a nucleophile in a range of condensation and substitution reactions. tubitak.gov.trresearchgate.net This reactivity is fundamental to many synthetic applications of cyanoacetamides.
Nucleophilic Amide Nitrogen: The nitrogen atom of the amide group can also act as a nucleophile under certain reaction conditions. researchgate.net
Electrophilic Carbonyl and Cyano Groups: Both the carbonyl carbon and the cyano carbon are electrophilic and can be attacked by nucleophiles. researchgate.net This dual reactivity allows for the construction of various heterocyclic rings. tubitak.gov.tr
This combination of reactive sites makes N-substituted cyanoacetamides ideal starting materials for multicomponent reactions, where multiple reactants combine in a single step to form a complex product, often with high atom economy and efficiency. nih.gov
Historical Development and Evolution of Cyanoacetamide Chemistry in Academic Research
The chemistry of cyanoacetamides is a field with a rich history, evolving significantly over the decades. Early research focused on understanding the fundamental reactivity of these compounds. However, the true potential of cyanoacetamide chemistry began to be realized with the increasing demand for novel heterocyclic compounds in various fields, especially in drug discovery.
The synthetic utility of cyanoacetamide derivatives has been the subject of comprehensive reviews, with notable summaries of the field appearing in 1999, 2008, and 2020. researchgate.netresearchgate.net These reviews chart the progression from simple condensation reactions to more sophisticated applications in the synthesis of a vast array of heterocyclic systems, including pyridines, thiazoles, and chromenes. researchgate.netresearchgate.nettsijournals.com
A significant advancement in the field has been the use of cyanoacetamides in multicomponent reactions, such as the Gewald reaction, which provides efficient access to highly substituted 2-aminothiophenes. nih.gov The evolution of this area of chemistry has been marked by the development of more efficient and environmentally friendly synthetic methods, including the use of microwave irradiation to accelerate reactions and improve yields. researchgate.net
While detailed research focusing solely on this compound is limited, the extensive body of work on analogous N-aryl cyanoacetamides provides a strong foundation for understanding its expected chemical behavior and potential applications as a valuable synthon in the ongoing development of novel organic compounds. tubitak.gov.trtsijournals.com
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-cyanoacetyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)13-10-4-2-9(3-5-10)11(15)6-7-12/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSYMJHFGPFVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354680 | |
| Record name | N-[4-(cyanoacetyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252895-07-1 | |
| Record name | N-[4-(cyanoacetyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Cyanoacetyl Phenyl Acetamide and Its Structural Analogs
Direct Cyanoacylation Strategies for Aniline (B41778) Derivatives
Direct cyanoacylation involves the introduction of a cyanoacetyl group (NC-CH₂-C(=O)-) onto an aniline derivative. For the synthesis of N-[4-(cyanoacetyl)phenyl]acetamide, the starting aniline derivative is 4-aminoacetanilide.
Amidation Reactions with Cyanoacetic Acid and its Derivatives
Amidation reactions are a fundamental approach for forming the crucial amide bond in this compound. This can be accomplished using cyanoacetic acid itself or its more reactive derivatives.
Cyanoacetyl halides, particularly cyanoacetyl chloride, are highly reactive acylating agents used for the cyanoacetylation of aromatic amines. The reaction between 4-aminoacetanilide and cyanoacetyl chloride typically proceeds in an inert solvent. While efficient, the high reactivity of cyanoacetyl chloride can make it less convenient and stable compared to other reagents. researchgate.net The reaction necessitates careful control of conditions and often requires a base to neutralize the hydrochloric acid byproduct.
Alkyl cyanoacetates, such as ethyl cyanoacetate, provide a less aggressive alternative for cyanoacetylation. researchgate.net The condensation reaction with 4-aminoacetanilide generally requires heating, often at temperatures around 150°C, and may be performed with an excess of the alkyl cyanoacetate. researchgate.net This method involves the nucleophilic attack of the amino group on the ester carbonyl, leading to the elimination of an alcohol (e.g., ethanol) and the formation of the desired amide. wikipedia.org Microwave irradiation has been explored as a technique to accelerate this reaction and improve yields. researchgate.net
The direct condensation of cyanoacetic acid with 4-aminoacetanilide is another viable synthetic route. To facilitate the formation of the amide bond and remove the water molecule formed during the reaction, coupling agents are often employed. Reagents commonly used in peptide synthesis, such as N,N'-dicyclohexylcarbodiimide (DCC), can be effective for this purpose. researchgate.net This method allows for the reaction to proceed under milder conditions compared to high-temperature condensations.
Application of Activated Nitriles as Cyanoacetylating Agents
Activated nitriles have emerged as effective reagents for cyanoacetylation, offering advantages in terms of reactivity, stability, and ease of handling.
1-(Cyanoacetyl)-3,5-dimethylpyrazole is recognized as a superior cyanoacetylating agent. researchgate.net It is a stable, crystalline solid that can be easily prepared and handled. researchgate.netfishersci.com The reaction with anilines, including 4-aminoacetanilide, proceeds under mild conditions, often at room temperature in a suitable solvent like dioxane, and typically results in high yields of the N-cyanoacetylated product. researchgate.net A key advantage of this reagent is that the byproduct, 3,5-dimethylpyrazole, is highly soluble in most organic solvents, simplifying the purification of the final product. researchgate.net This method is noted for its efficiency, often requiring less reaction time compared to other procedures. researchgate.net
Table of Comparative Synthetic Data
| Method | Cyanoacetylating Agent | Typical Conditions | Advantages | Disadvantages |
| Cyanoacetyl Halides | Cyanoacetyl chloride | Inert solvent, presence of a base | High reactivity | Instability, handling difficulty |
| Alkyl Cyanoacetates | Ethyl cyanoacetate | High temperature (e.g., 150°C) or microwave irradiation researchgate.net | Readily available reagent | Requires harsh conditions, may result in lower yields |
| Direct with Cyanoacetic Acid | Cyanoacetic acid | Use of coupling agents (e.g., DCC) researchgate.net | Milder conditions than thermal condensation | Requires additional reagents |
| Activated Nitriles | 1-(Cyanoacetyl)-3,5-dimethylpyrazole | Room temperature, solvent like dioxane researchgate.net | High yields, mild conditions, easy product purification researchgate.net | Requires pre-synthesis of the reagent |
Advancements in Green Chemistry for Cyanoacylation
In recent years, the principles of green chemistry have been increasingly applied to cyanoacylation reactions to enhance efficiency and reduce environmental impact. numberanalytics.comedubirdie.com These approaches prioritize the use of less hazardous reagents, alternative energy sources, and waste minimization. numberanalytics.com Techniques such as microwave irradiation and the use of eco-friendly solvents have been explored to create more sustainable synthetic pathways. numberanalytics.comnih.gov
One of the significant advancements in green chemistry for N-cyanoacylation is the use of ultrasound irradiation. orientjchem.org Sonochemistry, the application of ultrasound to chemical reactions, has been demonstrated to be a cost-effective, clean, and environmentally friendly method for synthesizing various organic compounds. edubirdie.comnih.gov The physical phenomenon behind this technique is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with high temperature and pressure, thereby accelerating the reaction rates. orientjchem.orgnih.gov
Research has shown that ultrasonically assisted N-cyanoacylation offers considerable advantages over conventional heating methods, including significantly shorter reaction times, higher yields, and improved product purities. nih.govnih.govacs.org For example, the synthesis of cyanoacylating products using 1-cyanoacetyl-3,5-dimethylpyrazole as the cyanoacetylating agent with various amino compounds demonstrates the efficiency of the ultrasonic method. nih.gov
In a comparative study, the reaction of p-aminobenzoic acid derivatives or p-aminoacetophenone with 1-cyanoacetyl-3,5-dimethylpyrazole was carried out using both conventional heating (refluxing in toluene (B28343) for 6 hours) and ultrasonication (irradiation for 1-2 hours at 60 °C). nih.gov The ultrasonic method consistently provided the target products in less time and with higher yields. nih.govacs.org
| Starting Amine | Product | Method | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl-4-aminobenzoate | Product 3 | Conventional | 6 | 85 |
| Ultrasonic | 1.5 | 94 | ||
| 4-Aminoacetophenone | Product 6 | Conventional | 6 | 88 |
| Ultrasonic | 1.5 | 95 | ||
| 4-Aminobenzoic acid | Product 9 | Conventional | 6 | 82 |
| Ultrasonic | 2 | 92 |
This protocol highlights the potential of ultrasonication as a green alternative for N-cyanoacylation, which may be of significant interest to researchers for its efficiency and eco-friendliness. nih.govx-mol.com
Multistep Synthesis Approaches for this compound Precursors and Intermediates
The synthesis of this compound often involves the preparation of key precursors and intermediates through multistep reaction sequences. These synthetic routes allow for the gradual construction of the target molecule from simpler, commercially available starting materials.
A common precursor for this compound is 4-aminoacetanilide (N-acetyl-p-phenylenediamine). The synthesis of this intermediate can be achieved from p-nitroaniline. The process typically involves the acetylation of the amino group of p-nitroaniline to form N-(4-nitrophenyl) acetamide (B32628) (p-nitroacetanilide), followed by the reduction of the nitro group to an amino group.
The nitration of N-phenylacetamide is a classic electrophilic aromatic substitution reaction that yields N-(4-nitrophenyl) acetamide. researchgate.netjcbsc.org The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, with careful temperature control due to its exothermic nature. jcbsc.org
Step 1: Synthesis of N-(4-nitrophenyl) acetamide jcbsc.org
Reactants : N-phenylacetamide, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)
Procedure : N-phenylacetamide is dissolved in sulfuric acid and cooled. A nitrating mixture of nitric and sulfuric acid is added slowly while maintaining a low temperature. The mixture is then poured into ice water to precipitate the product.
Product : N-(4-nitrophenyl) acetamide
The subsequent step is the reduction of the nitro group of N-(4-nitrophenyl) acetamide to form 4-aminoacetanilide. This can be achieved through various reduction methods, including catalytic hydrogenation.
Another relevant intermediate is N-[4-(1-Piperazinyl)phenyl]acetamide. Its synthesis from N-[4-[4-(phenylmethyl)-1-piperazinyl]phenyl]acetamide via catalytic hydrogenation using palladium on carbon demonstrates a common strategy for debenzylation to yield a secondary amine. prepchem.comprepchem.com
Reactivity Profiles and Synthetic Applications of N 4 Cyanoacetyl Phenyl Acetamide Derivatives
General Reactivity of the Cyanoacetyl Moiety in Transformational Chemistry
N-aryl-2-cyanoacetamides, including N-[4-(cyanoacetyl)phenyl]acetamide, are polyfunctional compounds that possess both nucleophilic and electrophilic characteristics, making them highly versatile precursors for the synthesis of various heterocycles. tubitak.gov.tr The core reactivity of the cyanoacetyl moiety is centered around three key positions: the active methylene (B1212753) group (α-carbon), the nitrile carbon, and the amide carbonyl carbon. tubitak.gov.trresearchgate.netekb.eg
The key reactive sites are:
Active Methylene Group: The protons on the carbon adjacent to both the cyano and carbonyl groups are acidic, rendering this position a potent nucleophile. This "active methylene" group readily participates in a variety of base-catalyzed condensation and substitution reactions. tubitak.gov.trekb.eg
Electrophilic Centers: The molecule also contains three electrophilic sites: the carbonyl of the acetyl group, the carbonyl of the amide, and the cyano function group. The cyano and amide carbonyl groups are particularly susceptible to attack by nucleophiles and are suitably positioned to react with bidentate reagents, leading to the formation of diverse heterocyclic systems. tubitak.gov.tr
This combination of nucleophilic and electrophilic sites within the same molecule allows for a wide range of intramolecular and intermolecular reactions, making cyanoacetamides valuable starting materials for constructing complex molecular architectures. researchgate.net
Cyclization Reactions for the Construction of Diverse Heterocyclic Scaffolds
The inherent reactivity of this compound allows for its effective use in constructing a variety of heterocyclic scaffolds through cyclization reactions. These reactions leverage the active methylene, cyano, and carbonyl functionalities to build five- and six-membered ring systems.
Formation of Five-Membered Heterocycles
This compound is a key precursor for the synthesis of a range of five-membered heterocyclic compounds, which are significant structural motifs in many biologically active molecules.
Pyrazole derivatives can be synthesized from cyanoacetamide precursors through reactions with hydrazine and its derivatives. For instance, the reaction of 2-cyanothioacetamides with hydrazine involves both the cyano and thioamide groups, leading to the formation of 3,5-diaminopyrazoles. nih.gov In a related manner, this compound can react with hydrazine hydrate. The initial condensation would occur between the hydrazine and the active methylene group and the cyano group, leading to the formation of an aminopyrazole ring.
While direct synthesis of pyrazolidinones from this compound is less commonly detailed, the general approach to pyrazolidinone synthesis often involves the cyclization of hydrazones derived from α,β-unsaturated esters or amides.
Table 1: Synthesis of Pyrazole Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Cyanothioacetamides | Hydrazine | Not specified | 3,5-Diaminopyrazoles | nih.gov |
| (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | Hydrazine derivatives | Microwave irradiation | Pyrazole derivatives | researchgate.net |
The synthesis of thiazole (B1198619) derivatives from this compound has been effectively demonstrated. One common route involves the reaction with phenyl isothiocyanate in the presence of a base like potassium hydroxide to form a non-isolable enaminonitrile intermediate. This intermediate can then undergo heterocyclization upon treatment with various α-halocarbonyl compounds, such as chloroacetone or ethyl bromoacetate, to yield the corresponding polysubstituted thiazole derivatives. tsijournals.com
For the construction of 1,3,4-thiadiazole rings, a similar strategy can be employed. The cyanoacetamide derivative is first reacted with phenyl isothiocyanate. The resulting intermediate is then treated with hydrazonyl chlorides to furnish the 1,3,4-thiadiazole derivatives. researchgate.netsbq.org.brnih.govbu.edu.egorganic-chemistry.org Another established method for synthesizing 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides, which can be formed from the reaction of appropriate precursors with reagents like carbon disulfide. sbq.org.br
Table 2: Synthesis of Thiazole and Thiadiazole Derivatives from N-(4-acetylphenyl)-2-cyanoacetamide
| Intermediate | Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Non-isolable sulphide salt (from reaction with phenyl isothiocyanate) | α-bromopropionate | Not specified | 1,3-Thiazole derivative | |
| Non-isolable sulphide salt (from reaction with phenyl isothiocyanate) | α-bromobutrate | Not specified | 1,3-Thiazole derivative |
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester (or in this case, a cyanoacetamide), and elemental sulfur in the presence of a base. wikipedia.orgnih.gov For this compound, the reaction would proceed by mixing it with an appropriate aldehyde or ketone and sulfur, typically in a solvent like ethanol with a base such as triethylamine. nih.govnih.gov
The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene group of the cyanoacetamide. wikipedia.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene-3-carboxamide derivative. wikipedia.org This method is highly versatile, tolerates a wide range of functional groups, and is often amenable to simple work-up procedures. nih.govnih.gov
Table 3: Gewald Reaction for Thiophene Synthesis
| Cyanoacetamide | Carbonyl Compound | Other Reactants | Base | Product | Reference |
|---|---|---|---|---|---|
| This compound | Aldehyde or Ketone | Elemental Sulfur | Triethylamine | 2-Amino-N-[4-(acetyl)phenyl]-thiophene-3-carboxamide derivative | nih.govnih.govumich.edu |
Isoxazole derivatives can be readily synthesized from this compound. A common method involves the reaction with hydroxylamine hydrochloride. nih.govnih.gov The reaction proceeds via condensation and subsequent cyclization, where the active methylene group and the cyano group of the cyanoacetamide react with the hydroxylamine to form the isoxazole ring. This transformation can be carried out in various solvents and often in the presence of a mild base. nih.govresearchgate.netresearchgate.net
The synthesis of oxazole rings from cyanoacetamide precursors is also an established route in heterocyclic chemistry. ijpsonline.comresearchgate.net One approach involves the reaction of the cyanoacetamide with an α-haloketone. For example, reacting this compound with a reagent like chloroacetone could lead to the formation of a 5-amino-4-cyano-1,3-oxazole derivative through an initial alkylation of the active methylene group followed by intramolecular cyclization. researchgate.net Another prominent method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) to react with an aldehyde, although this is less direct for a cyanoacetamide starting material. nih.gov
Table 4: Synthesis of Isoxazole and Oxazole Derivatives
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| N-Arylcyanoacetamide | Hydroxylamine hydrochloride | Isoxazole derivative | nih.govnih.govorganic-chemistry.org |
| N-Arylcyanoacetamide | α-Haloketone (e.g., Chloroacetone) | 5-Amino-4-cyano-1,3-oxazole derivative | researchgate.net |
Triazole Synthesis through Cycloaddition and Coupling Reactions
The synthesis of triazole rings often involves cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. In the context of this compound, this would typically require its conversion into either an azide or an alkyne derivative. For instance, the acetamido group could be modified to introduce an azide functionality, or the active methylene group could be reacted to incorporate an alkyne moiety.
A common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity. While direct examples starting from this compound are not prevalent in the reviewed literature, the general applicability of this reaction suggests a viable pathway for triazole synthesis from suitably functionalized derivatives of this starting material.
Another approach involves the synthesis of 1,2,4-triazoles, which can be achieved through the condensation of amidrazones with various reagents. An this compound-derived amidrazone could potentially be cyclized with reagents like orthoesters or carbon disulfide to furnish the 1,2,4-triazole ring.
Synthesis of Six-Membered Heterocyclic Rings
This compound is a widely utilized precursor for the synthesis of pyridine (B92270) and pyridinone derivatives. The active methylene group readily participates in condensation reactions with various electrophiles to construct the pyridine ring.
Different types of 3-cyanopyridine derivatives can be obtained through the reaction of this compound with various electrophilic reagents. For instance, the reaction with α,β-unsaturated ketones or aldehydes can lead to the formation of substituted pyridines through a Michael addition followed by cyclization and aromatization.
One notable reaction involves the synthesis of 4,6-dimethyl-2-oxo-1-(4-acetylphenyl)-1,2-dihydropyridine-3-carbonitrile. This compound and its thiosemicarbazone derivative have been synthesized from N-(4-acetylphenyl)-2-cyanoacetamide. The synthesis of 3-cyano-2-pyridone derivatives is a common application, often achieved by reacting cyanoacetamide derivatives with β-dicarbonyl compounds like acetylacetone.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| This compound | Electrophilic reagents | 3-Cyanopyridine derivatives | - | |
| N-(4-acetylphenyl)-2-cyanoacetamide | - | 4,6-dimethyl-2-oxo-1-(4-acetylphenyl)-1,2-dihydropyridine-3-carbonitrile | - | |
| Cyanoacetamide derivatives | Acetylacetone | 3-Cyano-2-pyridone derivatives | - |
The synthesis of chromene and chromenone scaffolds can be readily achieved using this compound as a key starting material. The reaction typically involves condensation with salicylaldehyde or its derivatives.
The interaction of N-(4-acetylphenyl)-2-cyanoacetamide with salicylaldehyde can lead to the formation of chromene derivatives. Furthermore, thiazole derivatives containing a chromene moiety have been synthesized through the interaction of a thiosemicarbazone derivative of this compound with α-halocarbonyl compounds followed by cyclocondensation with salicylaldehyde.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| N-(4-acetylphenyl)-2-cyanoacetamide | Salicylaldehyde | Chromene derivatives | - | |
| Thiosemicarbazone of this compound | α-halocarbonyl compounds and Salicylaldehyde | Thiazole derivatives containing a chromene moiety | Cyclocondensation |
The construction of pyran ring systems, particularly 4H-pyran derivatives, is a well-established synthetic application of active methylene compounds like this compound. These syntheses are often achieved through multicomponent reactions.
A general and efficient method for the synthesis of 4H-pyran derivatives involves a one-pot, three-component reaction of an aldehyde, a malononitrile (or a related active methylene compound), and a 1,3-dicarbonyl compound. In this context, this compound can serve as the active methylene component, reacting with an aldehyde and a suitable 1,3-dicarbonyl compound to yield highly substituted 4H-pyran derivatives. The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound to the resulting α,β-unsaturated nitrile, and subsequent cyclization.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type | Reference |
|---|---|---|---|---|---|
| Aldehyde | This compound | 1,3-Dicarbonyl compound | 4H-Pyran derivatives | Three-component reaction |
The synthesis of pyrimidine and pyridazine heterocycles from this compound represents another facet of its synthetic utility. The construction of these diazine rings involves condensation with appropriate binucleophilic reagents.
For pyrimidine synthesis, this compound can be reacted with amidines, urea, or thiourea. The reaction with amidines, for instance, would lead to the formation of aminopyrimidine derivatives. The general principle involves the condensation of the active methylene group and the cyano group with the binucleophilic amidine. While direct literature examples with this compound are scarce, this approach is a standard method for pyrimidine synthesis from β-cyanoketones and related compounds.
The synthesis of pyridazine derivatives can be accomplished by reacting this compound with hydrazine or its derivatives. The reaction would likely proceed through the formation of a hydrazone intermediate, followed by cyclization to form the pyridazine ring. Another potential route involves the reaction with α-dicarbonyl compounds followed by condensation with hydrazine.
The construction of thiazine and triazine rings from this compound is less commonly reported but theoretically feasible through specific cyclization strategies.
For the synthesis of 1,3-thiazine derivatives, a potential route involves the reaction of this compound with a source of sulfur and a C2 synthon. For example, reaction with an isothiocyanate followed by cyclization with an α-halo ketone could provide a pathway to substituted thiazines. The use of Lawesson's reagent to introduce sulfur into a precursor derived from this compound could also be explored.
The synthesis of 1,3,5-triazine derivatives can be achieved through the cyclotrimerization of nitriles. While the direct trimerization of the cyano group in this compound might be challenging, it could potentially be co-trimerized with other nitriles. Alternatively, reaction with biguanide or its derivatives could provide a more direct route to aminotriazines. The Pinner synthesis, which involves the reaction of amidines with phosgene or its equivalents, could also be adapted for the synthesis of hydroxytriazines from an amidine derivative of this compound.
Generation of Fused Heterocyclic Systems
The versatile chemical nature of this compound and its derivatives, characterized by multiple electrophilic and nucleophilic sites, makes them valuable precursors for the synthesis of complex fused heterocyclic systems. The presence of the active methylene group, the cyano function, and the amide linkage, in addition to the acetyl group in its N-(4-acetylphenyl) analogue, provides numerous opportunities for intramolecular and intermolecular cyclization reactions, leading to the formation of polycyclic compounds with potential biological activities.
Synthesis of Fused Thiazole Systems
Derivatives of this compound serve as key building blocks for constructing fused thiazole heterocycles. A common strategy involves the initial formation of a thiazole ring, which is then annulated with another ring system.
For instance, N-(4-acetylphenyl)-2-cyanoacetamide can be converted into its thiosemicarbazone derivative. This intermediate undergoes cyclocondensation with α-halocarbonyl compounds, such as chloroacetone or ethyl chloroacetate, followed by a subsequent cyclization with salicylaldehyde. This sequence of reactions yields complex molecules where a chromene ring is fused to a thiazole moiety, demonstrating a multi-step pathway to elaborate fused systems. tsijournals.com
Another approach utilizes N-(4-acetylphenyl)-2-chloroacetamide as a precursor. Reaction with 2-mercaptobenzothiazole produces an intermediate sulfide. This sulfide can be further elaborated; for example, its thiosemicarbazone derivative reacts with ethyl bromoacetate to furnish a thiazolin-4-one derivative, a fused heterocyclic system. researchgate.net
Table 1: Synthesis of Fused Thiazole Derivatives
| Precursor | Reagents | Reaction Conditions | Fused Heterocyclic Product | Reference |
|---|---|---|---|---|
| Thiosemicarbazone of N-(4-acetylphenyl)-2-cyanoacetamide | 1. α-Halocarbonyl compounds 2. Salicylaldehyde | Cyclocondensation, catalytic amount of ammonium acetate | Thiazole derivatives containing a chromene moiety | tsijournals.com |
| Thiosemicarbazone of N-aryl-2-(benzothiazol-2-ylthio)acetamide | Ethyl bromoacetate | Cyclization | Thiazolin-4-one derivative | researchgate.net |
Synthesis of Fused Pyridine Systems
The reactivity of this compound derivatives has been harnessed to create fused pyridine structures, such as thieno[2,3-b]pyridines. These syntheses often capitalize on the Thorpe-Ziegler cyclization principle.
In a notable example, N-(4-acetylphenyl)-2-chloroacetamide is reacted with 2-mercapto-4,6-dimethylnicotinonitrile to yield a sulfide product. researchgate.net This intermediate possesses a strategically positioned cyano group and an active methylene group. Treatment of this sulfide with a base, such as sodium ethoxide, induces an intramolecular cyclization, resulting in the formation of the corresponding thieno[2,3-b]pyridine compound. researchgate.net This method provides an efficient route to a class of fused heterocycles of significant chemical interest.
Table 2: Synthesis of Fused Pyridine Derivatives
| Precursor | Reagents | Reaction Conditions | Fused Heterocyclic Product | Reference |
|---|---|---|---|---|
| Sulfide derivative from N-(4-acetylphenyl)-2-chloroacetamide and 2-mercapto-4,6-dimethylnicotinonitrile | Sodium ethoxide | Base-catalyzed intramolecular cyclization | Thieno[2,3-b]pyridine derivative | researchgate.net |
Synthesis of Fused Pyrazole Systems
Fused pyrazole-containing systems, particularly pyranopyrazoles and pyrazolo[1,5-a]pyrimidines, represent another important class of heterocycles synthesized from cyanoacetamide-related precursors. These syntheses often proceed via multicomponent reactions (MCRs), which are highly efficient processes that allow the construction of complex molecules in a single step. researchgate.netnih.gov
Pyranopyrazoles: The synthesis of pyranopyrazoles typically involves a four-component reaction between an aldehyde, malononitrile, a 1,3-dicarbonyl compound (like ethyl acetoacetate), and hydrazine hydrate. ias.ac.insciensage.info While not directly starting from this compound, its structural motifs are present in the key intermediates of this reaction. The reaction of hydrazine hydrate with ethyl acetoacetate forms a pyrazolone intermediate. nih.gov This intermediate then reacts with an aldehyde and an active methylene compound (like malononitrile or this compound itself) in a sequence of Knoevenagel condensation and Michael addition, followed by cyclization to yield the 4H-pyrano[2,3-c]pyrazole core. researchgate.netnih.gov The use of various catalysts, including ionic liquids and nanocatalysts, has been explored to improve the efficiency and environmental friendliness of this transformation. ias.ac.insciensage.info
Pyrazolo[1,5-a]pyrimidines: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry. rsc.org Derivatives of cyanoacetic acid are instrumental in their synthesis. For instance, cyanoacetohydrazide, which can be considered a derivative of the cyanoacetyl group, reacts with push-pull systems like ketene-S,S-acetals in dimethylformamide. redalyc.org This reaction proceeds through an initial nucleophilic attack followed by a series of intramolecular cyclizations to furnish the pyrazolo[1,5-a]pyrimidine ring system. redalyc.org Another modern approach involves the microwave-assisted, solvent-free cyclocondensation of 5-aminopyrazoles with β-enaminones to regioselectively produce substituted pyrazolo[1,5-a]pyrimidines. researchgate.net The this compound framework can be envisioned as a precursor to the necessary 5-aminopyrazole or β-enaminone intermediates required for these syntheses.
Table 3: Synthesis of Fused Pyrazole Derivatives
| Target Fused System | General Precursors | Key Reaction Type | Resulting Fused Heterocycle | Reference |
|---|---|---|---|---|
| Pyranopyrazoles | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | One-pot, four-component reaction | 4H-Pyrano[2,3-c]pyrazole derivatives | researchgate.netias.ac.insciensage.info |
| Pyrazolo[1,5-a]pyrimidines | Cyanoacetohydrazide, Ketene-S,S-acetals | Nucleophilic addition and intramolecular cyclization | Substituted pyrazolo[1,5-a]pyrimidines | redalyc.org |
| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles, β-Enaminones | Microwave-assisted cyclocondensation | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
Mechanistic Investigations and Reaction Pathways Involving N 4 Cyanoacetyl Phenyl Acetamide
Elucidation of Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, proceeding through a characteristic addition-elimination mechanism. masterorganicchemistry.com In this two-stage process, a nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a leaving group. masterorganicchemistry.comvanderbilt.edu
While N-[4-(cyanoacetyl)phenyl]acetamide is an amide, which is the least reactive among carboxylic acid derivatives due to significant resonance stabilization of the C-N bond, its structure offers multiple sites for such reactions. vanderbilt.edu The molecule contains two amide-like functionalities and a keto-group, all of which can potentially undergo nucleophilic attack.
The reactivity of the acyl group is influenced by the nature of the nucleophile and the reaction conditions. Reactions can be promoted by basic media, which generate a more reactive anionic nucleophile (Nu⁻), or by acidic media, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org
Key aspects of the mechanism include:
Formation of a Tetrahedral Intermediate: A nucleophile attacks the electrophilic carbonyl carbon of either the acetamide (B32628) or the cyanoacetamide moiety. This leads to the formation of an unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge. youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the most stable leaving group is expelled. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups. masterorganicchemistry.com
In the context of this compound, reactions involving nucleophilic acyl substitution could lead to the transformation of the acetamide group. For instance, hydrolysis under acidic or basic conditions would yield 4-aminophenylacetonitrile derivatives, although this specific reaction is not detailed in the provided sources. The cyanoacetamide moiety itself is often synthesized via a nucleophilic acyl substitution reaction where an amine (like 4-aminoacetophenone) attacks an activated cyanoacetic acid derivative. researchgate.net
Analysis of Michael Addition Pathways in Derivative Formation
The Michael addition, or 1,4-conjugate addition, is a crucial carbon-carbon bond-forming reaction. It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. researchgate.net The active methylene (B1212753) group in this compound, positioned between the electron-withdrawing cyano and carbonyl groups, is sufficiently acidic to be deprotonated by a base, forming a stabilized carbanion. This carbanion serves as an excellent Michael donor.
A notable example is the reaction of this compound with α-cyanocinnamonitrile derivatives under Michael reaction conditions. researchgate.net The mechanism proceeds as follows:
Deprotonation: A base removes a proton from the active methylene group of this compound, creating a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated nitrile (the Michael acceptor). This 1,4-addition breaks the π-bond of the acceptor, forming a new carbon-carbon bond and a new enolate intermediate.
Protonation: The newly formed enolate is protonated by a proton source (often the solvent or the conjugate acid of the base used), yielding the final Michael adduct. mdpi.com
This pathway has been utilized to synthesize derivatives such as N-(4-acetylphenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide. researchgate.net The versatility of this reaction allows for the formation of C-C, C-N, C-O, and C-S bonds, making it a cornerstone in the synthesis of complex molecules and heterocyclic systems. researchgate.net
| Michael Donor | Michael Acceptor | Resulting Product | Reference |
|---|---|---|---|
| This compound | α-cyanocinnamonitrile derivatives (e.g., 10a,b) | N-(4-acetylphenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide (12) | researchgate.net |
Studies on Cycloaddition and Cyclocondensation Reaction Mechanisms
This compound is a highly valuable synthon for constructing a variety of biologically active heterocyclic compounds through cycloaddition and cyclocondensation reactions. These reactions leverage the multiple nucleophilic and electrophilic sites within the molecule to build rings. ekb.eg
Synthesis of Thiazole (B1198619) Derivatives: Thiazole rings can be synthesized from this compound through several pathways. One common method involves reaction with phenyl isothiocyanate followed by an α-halocarbonyl compound.
Mechanism: The reaction is believed to start with the formation of a non-isolable sulfide salt intermediate. This intermediate then reacts with α-halocarbonyl compounds like chloroacetone or ethyl chloroacetate. The process involves an initial alkylation followed by an intramolecular cyclization, which proceeds with the elimination of a small molecule like ethanol to afford the final 1,3-thiazole derivative.
Synthesis of Pyridine (B92270) Derivatives: Substituted 3-cyanopyridine derivatives are also accessible from this compound. These syntheses often involve condensation reactions with various electrophilic reagents. For example, pyridone derivatives can be synthesized via a [4+2] cyclization reaction, highlighting the utility of cyanoacetamide derivatives as precursors for these important heterocyclic structures. globethesis.com
Synthesis of Chromene Derivatives: The synthesis of chromene moieties attached to other heterocyclic systems demonstrates the utility of derivatives of this compound. For instance, a thiosemicarbazone derivative of the parent compound can undergo cyclocondensation with salicylaldehyde in the presence of a catalyst like ammonium acetate to yield a chromene derivative. This reaction involves the formation of an imine followed by an intramolecular cyclization and dehydration.
| Starting Material | Reagents | Product Class | Reference |
|---|---|---|---|
| This compound (1) | 1. Phenyl isothiocyanate 2. α-halocarbonyl compounds (e.g., chloroacetone) | Thiazole derivatives | |
| Thiosemicarbazone derivative (10) | Salicylaldehyde, Ammonium acetate | Chromene derivatives | |
| This compound (1) | Various electrophilic reagents | 3-Cyanopyridine derivatives | |
| Cyanoamide derivatives | Malonic acid, K2CO3 | Pyridine-2-(1H)-one derivatives | globethesis.com |
Intramolecular Reaction Dynamics and Rearrangements
The potential for intramolecular reactions and rearrangements in this compound and its derivatives is an area of interest, driven by the close proximity of multiple reactive functional groups. While the surveyed literature primarily focuses on intermolecular reactions where the compound acts as a building block, the potential for intramolecular cyclization exists.
For example, under certain conditions, the active methylene group could potentially interact with the acetyl carbonyl group. Such a reaction might be envisioned to proceed via an initial enolization or enolate formation, followed by an intramolecular aldol-type condensation. This could lead to the formation of a cyclic β-hydroxy ketone or its dehydrated α,β-unsaturated ketone product. However, specific studies detailing such intramolecular dynamics or rearrangements for this compound itself are not prominent in the provided search results. The primary synthetic utility highlighted is its role as a versatile precursor for intermolecular condensation and addition reactions to build more complex heterocyclic structures.
Computational and Theoretical Chemistry Studies on N 4 Cyanoacetyl Phenyl Acetamide and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been widely employed to investigate the properties of N-[4-(cyanoacetyl)phenyl]acetamide and its analogues at the atomic level. These methods provide a robust framework for understanding molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations have been applied to explore various aspects of this compound, from its three-dimensional structure to its chemical reactivity.
Table 1: Representative Calculated Geometrical Parameters for an N-phenylacetamide Moiety using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.41 |
| C-N (amide) | 1.36 - 1.38 | |
| C=O (amide) | 1.23 - 1.25 | |
| N-H (amide) | 1.01 - 1.03 | |
| Bond Angle (°) | C-N-C | 125 - 129 |
| O=C-N | 121 - 123 | |
| C-C-N (aromatic) | 118 - 122 |
Note: These values are representative and can vary depending on the specific derivative and the level of theory used in the calculation.
This compound possesses a β-keto-nitrile moiety, which can exist in equilibrium between the keto and enol tautomeric forms. frontiersin.orgnih.govmdpi.com The position of this equilibrium is crucial as the different tautomers can exhibit distinct chemical and biological properties. DFT calculations are a powerful tool for assessing the relative stabilities of these tautomers by computing their energies. researchgate.netorientjchem.orgnih.govrsc.orgresearchgate.net For β-ketonitriles, the keto form is generally more stable, but the enol form can be stabilized by intramolecular hydrogen bonding and by the polarity of the solvent. frontiersin.orgnih.govresearchgate.net
The two primary tautomers are the keto form (this compound) and the enol form (N-[4-(1-cyano-2-hydroxyvinyl)phenyl]acetamide). Computational studies on similar systems suggest that the keto form is energetically favored in the gas phase and in nonpolar solvents, while polar solvents can shift the equilibrium towards the enol form. nih.govresearchgate.net
Table 2: Theoretical Relative Energies of Keto vs. Enol Tautomers for a Model β-Ketonitrile System
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent |
| Keto | 0.0 (most stable) | 0.0 (most stable) |
| Enol | +3 to +7 | +1 to +4 |
Note: These are generalized values from studies on related β-ketonitriles and the exact energy difference for this compound may vary.
The electronic structure of a molecule governs its reactivity. DFT calculations provide access to a range of electronic descriptors that help in understanding and predicting chemical behavior. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netirjweb.comrsc.orgnih.govyoutube.com
Another important descriptor is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. researchgate.netnumberanalytics.comwalisongo.ac.idlibretexts.org Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the cyanoacetyl and acetamide (B32628) groups, and positive potential around the amide and aromatic hydrogen atoms.
Table 3: Representative Calculated Electronic Properties for an Acetanilide Derivative
| Descriptor | Value |
| HOMO Energy (eV) | -6.5 to -7.5 |
| LUMO Energy (eV) | -1.0 to -2.0 |
| HOMO-LUMO Gap (eV) | 4.5 to 6.5 |
| Dipole Moment (Debye) | 3.0 - 5.0 |
Note: These values are illustrative and depend on the specific molecular structure and computational method.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govresearchgate.net This method is central to structure-based drug design. For derivatives of this compound, which are explored for various biological activities, docking simulations can identify potential protein targets and elucidate the molecular interactions that stabilize the ligand-receptor complex. nih.govacs.org
For instance, acetamide derivatives have been studied as inhibitors of various enzymes, including kinases. thieme-connect.combath.ac.ukresearchgate.netnii.ac.jp A docking study would involve placing the this compound derivative into the active site of a target protein and scoring the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The cyano and acetyl groups, with their hydrogen bond accepting capabilities, are likely to play a key role in interacting with amino acid residues in a protein's active site.
Table 4: Illustrative Molecular Docking Results for an Acetamide-Based Kinase Inhibitor
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Leu83, Glu81, Asp145 | Hydrogen bonds, hydrophobic interactions |
| p38 MAP Kinase | -7.9 | Met109, Gly110, Lys53 | Hydrogen bonds, pi-alkyl interactions |
Note: This table presents hypothetical data based on docking studies of similar compounds to illustrate the type of information obtained.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Analyses
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. tandfonline.comresearchgate.netnih.govnih.govnih.govresearchgate.netnih.gov These models are typically expressed as mathematical equations.
For a series of this compound derivatives, a QSAR study would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) and then using statistical methods, such as multiple linear regression, to find a correlation with a measured biological activity, such as the half-maximal inhibitory concentration (IC50) against a particular enzyme.
A general form of a QSAR equation is:
Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn
where c are coefficients and D are the molecular descriptors. Such models can be used to predict the activity of new, unsynthesized derivatives and to understand which structural features are most important for the desired biological effect. For example, in studies of anticonvulsant acetamide derivatives, descriptors related to molecular shape, electronic properties, and lipophilicity have been found to be significant. tandfonline.comresearchgate.netresearchgate.net
Table 5: Example of Descriptors Used in a QSAR Model for Anticonvulsant Activity of Acetamide Derivatives
| Descriptor Type | Example Descriptor | Correlation with Activity |
| Electronic | Dipole Moment | Positive or Negative |
| Steric | Molecular Volume | Often Negative |
| Hydrophobic | LogP (octanol-water partition coefficient) | Parabolic |
| Topological | Wiener Index | Positive or Negative |
Note: The specific descriptors and their correlations depend on the particular series of compounds and the biological activity being modeled.
Crystallographic Investigations and Solid State Structural Analysis
X-ray Diffraction Studies of N-[4-(cyanoacetyl)phenyl]acetamide Derivatives
X-ray diffraction analysis of compounds structurally related to this compound reveals key details about their molecular geometry and the forces governing their crystal assembly.
The conformation of acetamide (B32628) derivatives is largely defined by the rotational arrangements around key single bonds, which can be quantified by dihedral and torsion angles. For instance, in (R)-2-cyano-N-(1-phenylethyl)acetamide, the dihedral angle between the acetamide group and the benzene (B151609) ring is a significant 68.7 (1)°. nih.gov This non-planar arrangement indicates a twisted conformation, which minimizes steric hindrance between the two moieties.
In a different but related acetamide derivative, N-(4-hydroxyphenyl)acetamide, the molecule also deviates from planarity. This is primarily due to a twist of 22.64(4)° around the C-N bond that connects the NH group to the phenyl ring. researchgate.net A smaller twist of 2.37(5)° is observed around the other N-C bond. researchgate.net Similarly, for N-phenyl-N-(pyridin-4-yl)acetamide, the amide plane is twisted with respect to the benzene and pyridine (B92270) rings, with dihedral angles of 58.40(5)° and 61.51(5)° respectively. researchgate.net This indicates that neither the phenyl nor the pyridyl group is conjugated with the amide unit. researchgate.net
The orientation of substituents is also a critical conformational feature. In N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, a derivative of the herbicide flufenacet, the dihedral angle between the amide group and the fluorinated benzene ring is 87.30 (5)°. uky.edu The orientation of the methylsulfonyl group relative to the amide is defined by an N—C—C—S torsion angle of 106.91 (11)°. uky.edu
These examples from related structures underscore the conformational flexibility of acetamide derivatives, where significant twisting between the phenyl and acetamide groups is a common feature.
Table 1: Selected Dihedral and Torsion Angles in N-phenylacetamide Derivatives
| Compound Name | Description | Dihedral/Torsion Angle (°) |
|---|---|---|
| (R)-2-Cyano-N-(1-phenylethyl)acetamide | Dihedral angle between the acetamide group and the benzene ring | 68.7 (1) nih.gov |
| N-(4-Hydroxyphenyl)acetamide | Twist about the C-N bond connecting the NH group to the phenyl ring | 22.64 (4) researchgate.net |
| N-Phenyl-N-(pyridin-4-yl)acetamide | Dihedral angle of the amide plane with the benzene ring | 58.40 (5) researchgate.net |
| N-Phenyl-N-(pyridin-4-yl)acetamide | Dihedral angle of the amide plane with the pyridine ring | 61.51 (5) researchgate.net |
| N-(4-Fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | Dihedral angle between the amide group and the fluorinated benzene ring | 87.30 (5) uky.edu |
This table is populated with data from structurally related compounds in the absence of specific data for this compound.
The crystal packing of acetamide derivatives is heavily influenced by a network of intermolecular hydrogen bonds. In the crystal structure of (R)-2-cyano-N-(1-phenylethyl)acetamide, molecules are linked into chains along the a-axis by N—H⋯O and weak C—H⋯O hydrogen bonds. nih.govresearchgate.net Similarly, in N-(4-hydroxyphenethyl)acetamide, intermolecular N—H⋯O and O—H⋯O hydrogen bonds result in the formation of tetramers, which then assemble into a corrugated sheet structure. researchgate.net
Table 2: Hydrogen Bonding Parameters in Related Acetamide Derivatives
| Compound Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|---|
| (R)-2-Cyano-N-(1-phenylethyl)acetamide | N—H···O | 0.86 | 2.08 | 2.93 | 171 |
| (R)-2-Cyano-N-(1-phenylethyl)acetamide | C—H···O | 0.97 | 2.58 | 3.48 | 154 |
| N-(4-Hydroxyphenyl)acetamide | O—H···O | - | - | 2.6469(4) | - |
Data presented here are from related structures to illustrate common hydrogen bonding motifs. The specific parameters for this compound are not available.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping the electron distribution, it provides a detailed breakdown of the close contacts between neighboring molecules.
Other significant interactions include those involving heteroatoms, such as O⋯H/H⋯O, N⋯H/H⋯N, and C⋯H/H⋯C contacts, which are indicative of hydrogen bonding and van der Waals forces. nih.govnih.gov The relative importance of these interactions varies depending on the specific functional groups present in the molecule. For instance, in a sulfonamide derivative containing cyano groups, N⋯H/H⋯N contacts are particularly prominent, accounting for 22.3% of the Hirshfeld surface. nih.govresearchgate.net
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds
| Compound Name | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | N···H/H···N (%) | Other (%) |
|---|---|---|---|---|---|
| 2-{[7-acetyl-8-(4-chloro-phenyl)-4-cyano-6-hy-droxy-1,6-dimethyl-5,6,7,8-tetra-hydro-isoquinolin-3-yl]sulfan-yl}-N-(4-chloro-phen-yl)acetamide nih.gov | 37.3 | 11.1 | 10.9 | 9.7 | Cl⋯H (17.6), Others (13.4) |
| 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide researchgate.net | 45.2 | 15.8 | 20.2 | 11.0 | Others (7.8) |
| 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide nih.govresearchgate.net | 30.2 | 15.4 | 17.9 | 22.3 | Others (14.2) |
This table illustrates the distribution of intermolecular contacts in structurally related molecules. The analysis for this compound is not available in the literature.
Future Research Directions and Emerging Opportunities in N 4 Cyanoacetyl Phenyl Acetamide Chemistry
Exploration of Unconventional Synthetic Methodologies
The traditional synthesis of N-[4-(cyanoacetyl)phenyl]acetamide and its derivatives often relies on established, yet sometimes inefficient, methods. The future of its application hinges on the development of more sophisticated and sustainable synthetic strategies.
Green Chemistry and Microwave-Assisted Synthesis: A significant push towards environmentally benign processes has highlighted the potential of green chemistry principles. nih.gov Microwave-assisted organic synthesis, for instance, offers a powerful alternative to conventional heating, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov The application of microwave irradiation to reactions involving this compound, such as Knoevenagel condensations, represents a promising avenue for creating libraries of α,β-unsaturated cyanoacetamide derivatives in an eco-friendly manner. nih.gov
Flow Chemistry: The transition from batch processing to continuous flow chemistry is another transformative trend. mdpi.comvapourtec.com Flow reactors provide superior control over reaction parameters like temperature, pressure, and mixing, which can lead to improved safety, scalability, and product consistency. mdpi.comthalesnano.com Implementing flow chemistry for the synthesis and subsequent reactions of this compound could enable more efficient production and facilitate the exploration of reaction conditions that are challenging to achieve in batch setups. vapourtec.comthalesnano.com This is particularly relevant for agrochemical and pharmaceutical industries where efficiency and cost-effectiveness are paramount. thalesnano.com
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are highly valued for their atomic economy and efficiency. Cyanoacetic acid derivatives are known starting materials for a plethora of MCRs. nih.gov Future research should focus on designing novel MCRs that utilize this compound as a key component. This approach would allow for the rapid generation of complex and diverse molecular scaffolds, significantly expanding the accessible chemical space for drug discovery and materials science. nih.gov
Novel Catalysis: The discovery of new catalysts is crucial for activating the reactive sites of this compound in novel ways. This includes the development of more efficient and selective catalysts for its various transformations. For instance, exploring different catalysts could enhance the reactivity of the active methylene (B1212753) group or facilitate novel cyclization pathways. google.com
Table 1: Comparison of Synthetic Methodologies
| Methodology | Advantages | Potential Application for this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, green chemistry alignment. nih.gov | Efficient synthesis of unsaturated derivatives and heterocyclic systems. nih.gov |
| Flow Chemistry | Enhanced safety, precise control, improved scalability, process intensification. mdpi.comvapourtec.com | Continuous production, safe handling of intermediates, rapid optimization. thalesnano.com |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid library synthesis, structural diversity. nih.gov | Generation of complex heterocyclic scaffolds for screening. nih.gov |
| Novel Catalysis | Increased reactivity, improved selectivity, access to new reaction pathways. google.com | Enabling previously inaccessible transformations and improving existing ones. google.com |
In-Depth Mechanistic Elucidation of Complex Reactions
While this compound is used in numerous reactions, the precise mechanisms of many of these transformations, especially complex cascade and cyclization reactions, are not fully understood. researchcommons.org A deeper mechanistic insight is critical for optimizing reaction conditions, predicting outcomes, and designing new reactions with greater precision.
Future research should employ a combination of experimental and computational techniques to unravel these reaction pathways. Advanced spectroscopic methods, such as in-situ NMR and IR spectroscopy, can be used to identify and characterize transient intermediates. Kinetic studies can provide crucial data on reaction rates and the factors that influence them. For example, understanding the formation of intermediates like Michael adducts and their subsequent cyclization is key to controlling the synthesis of various pyridone and thiazole (B1198619) derivatives. researchcommons.org
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for mapping out reaction energy profiles, visualizing transition states, and understanding the electronic factors that govern reactivity. mdpi.com By calculating activation energies and thermodynamic properties for proposed pathways, researchers can validate or refute hypothesized mechanisms. mdpi.com This synergistic approach will not only demystify the existing chemistry of this compound but also pave the way for the rational design of new synthetic routes.
Integration with Advanced High-Throughput Screening and Automated Synthesis
The demand for new therapeutic agents and functional materials necessitates the rapid synthesis and evaluation of large numbers of compounds. sciety.org Integrating the chemistry of this compound with high-throughput screening (HTS) and automated synthesis platforms is a key opportunity for accelerating discovery. nih.govyoutube.com
Automated synthesis platforms, often coupled with flow chemistry systems, can be programmed to generate large libraries of this compound derivatives by systematically varying reactants and reaction conditions. vapourtec.comyoutube.com This allows for the creation of a vast and diverse chemical space for subsequent screening.
HTS techniques enable the rapid biological or materials-based evaluation of these compound libraries. nih.govnagibio.ch Whether screening for inhibitors of a specific enzyme or identifying materials with desired optical properties, HTS can quickly pinpoint promising lead compounds from thousands of candidates. sciety.orgnih.gov The development of HTS-compatible assays for reactions involving this compound will be crucial. For instance, designing colorimetric or fluorescent assays that signal the formation of a desired heterocyclic product would allow for the rapid optimization of reaction conditions and the identification of active compounds in a massively parallel fashion. The use of advanced liquid handlers and plate readers can further streamline this process. sciety.org
Development of Predictive Computational Models for Reactivity and Selectivity
The ability to predict the outcome of a reaction before it is run in the lab is a long-standing goal of chemistry. The development of robust computational models for predicting the reactivity and selectivity of this compound and its derivatives is a frontier of research that promises to significantly rationalize and accelerate synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. semanticscholar.orgresearchgate.net By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds. nih.gov This allows for the in-silico design of molecules with enhanced potency or desired properties, prioritizing the synthesis of the most promising candidates and reducing the reliance on laborious trial-and-error experimentation. semanticscholar.org
Density Functional Theory (DFT) and Other Quantum Chemical Methods: As mentioned in the context of mechanistic studies, DFT is also invaluable for predicting reactivity. mdpi.comnih.gov By analyzing the frontier molecular orbitals (HOMO and LUMO) and calculating various molecular descriptors, DFT can provide insights into where a molecule is most likely to react and which reaction pathway is energetically favored. nih.govnih.gov For example, DFT calculations can help predict the regioselectivity of electrophilic or nucleophilic attack on the various reactive sites of this compound and its derivatives. mdpi.com
Table 2: Computational Modeling Approaches
| Modeling Technique | Objective | Impact on Research |
|---|---|---|
| QSAR | Predict biological activity or properties based on chemical structure. semanticscholar.orgresearchgate.net | Prioritizes synthesis of high-potential compounds, reduces experimental workload. nih.gov |
| DFT | Calculate electronic structure, reaction energies, and molecular properties. mdpi.comnih.gov | Elucidates reaction mechanisms, predicts reactivity and selectivity, aids in rational design. nih.gov |
The future of this compound chemistry is bright and filled with opportunities. By embracing unconventional synthetic methodologies, delving deeper into reaction mechanisms, leveraging the power of high-throughput technologies, and developing sophisticated predictive models, the scientific community can continue to unlock the full potential of this versatile chemical entity, paving the way for new discoveries in medicine, agriculture, and materials science.
Q & A
Q. What are the established synthetic routes for N-[4-(cyanoacetyl)phenyl]acetamide, and how do they compare in efficiency?
this compound is typically synthesized via condensation reactions. A common method involves reacting 4-aminoacetophenone derivatives with cyanoacetic acid under acidic or basic conditions. For example, bromoacetyl intermediates (e.g., 4-(2-bromoacetyl)phenylacetamide) can undergo nucleophilic substitution with cyanide sources to introduce the cyano group . Alternative routes include coupling cyanoacetic acid with aniline derivatives using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Yield optimization (up to 90%) depends on solvent polarity, reaction temperature, and catalyst selection .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the acetamide backbone and cyanoacetyl substitution patterns.
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- HPLC : Used to assess purity and detect impurities (e.g., residual starting materials or byproducts) .
Q. What are common impurities encountered during synthesis, and how are they identified?
Impurities often arise from incomplete substitution (e.g., bromoacetyl intermediates if cyanidation is incomplete) or side reactions at the aromatic ring. For example, highlights N-[4-[(4-hydroxyphenyl)amino]phenyl]acetamide as a byproduct in acetaminophen-related syntheses. Impurity profiling typically employs HPLC with UV detection and LC-MS for structural elucidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in this compound synthesis?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalysis : Acidic (e.g., acetic acid) or basic (e.g., NaOAc) conditions influence reaction kinetics. achieved 48% yield using Hünig’s base in DMF.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during cyanidation steps .
Q. How do structural modifications of this compound influence pharmacological activity?
demonstrates that substituents on the aromatic ring or acetamide group significantly affect bioactivity. For example:
- Introducing sulfonamide groups (e.g., N-[4-sulfamoylphenyl]acetamide derivatives) enhances analgesic properties.
- Piperazine or alkylamine substituents improve anti-inflammatory activity. Structure-activity relationship (SAR) studies should combine computational docking (e.g., with COX-2 enzymes) and in vitro assays (e.g., COX inhibition) .
Q. How can researchers resolve contradictions in pharmacological data across studies?
Discrepancies may arise from assay variability (e.g., cell lines, pain models) or compound stability. Mitigation strategies include:
- Standardized Assays : Replicate experiments using identical protocols (e.g., ’s use of inflammatory hypernociception models).
- Metabolite Analysis : Assess whether the compound undergoes metabolic activation (e.g., cytochrome P450-mediated transformations).
- Dose-Response Studies : Establish clear EC/IC values to compare potency .
Q. What computational methods are effective for predicting the physicochemical properties of this compound derivatives?
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability.
- DFT Calculations : Optimize geometries and estimate electronic properties (e.g., HOMO-LUMO gaps).
- ADMET Prediction Tools : Software like SwissADME or ADMETlab2.0 evaluates bioavailability and toxicity .
Methodological Notes
- Synthesis : Prioritize routes with scalable intermediates (e.g., bromoacetyl precursors) for reproducibility .
- Analytical Workflows : Combine orthogonal techniques (e.g., NMR + HRMS) to confirm structural integrity.
- Biological Testing : Use positive controls (e.g., paracetamol for analgesic studies) and validate assays with knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
